N1,N1-dibutyl-N5-butylbiguanide hydrochloride

Description

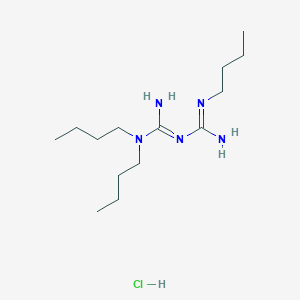

N1,N1-Dibutyl-N5-butylbiguanide hydrochloride is a synthetic biguanide derivative characterized by its unique alkyl substituents (dibutyl and butyl groups) attached to the biguanide backbone. Biguanides are a class of compounds known for their diverse biological activities, including antimicrobial, antimalarial, and hypoglycemic properties. However, direct pharmacological or toxicological data on this specific compound are scarce in the literature, necessitating comparisons with structurally related biguanides .

Properties

Molecular Formula |

C14H32ClN5 |

|---|---|

Molecular Weight |

305.89 g/mol |

IUPAC Name |

1,1-dibutyl-2-(N'-butylcarbamimidoyl)guanidine;hydrochloride |

InChI |

InChI=1S/C14H31N5.ClH/c1-4-7-10-17-13(15)18-14(16)19(11-8-5-2)12-9-6-3;/h4-12H2,1-3H3,(H4,15,16,17,18);1H |

InChI Key |

FQVPEKPEYWOHOA-UHFFFAOYSA-N |

Isomeric SMILES |

CCCCN=C(N)/N=C(\N)/N(CCCC)CCCC.Cl |

Canonical SMILES |

CCCCN=C(N)N=C(N)N(CCCC)CCCC.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N1-dibutyl-N5-butylbiguanide hydrochloride typically involves the reaction of biguanide with butylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful temperature control to ensure the desired product is obtained. The reaction can be represented as follows:

Biguanide+Butylamine→N1,N1-dibutyl-N5-butylbiguanide

The resulting product is then treated with hydrochloric acid to form the hydrochloride salt, which is the final compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

N1,N1-dibutyl-N5-butylbiguanide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: The compound can undergo substitution reactions where one of the butyl groups is replaced by another functional group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride; usually performed in ethanol or methanol.

Substitution: Various alkyl halides or other electrophiles; reactions are often conducted in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N1,N1-dibutyl-N5-butylbiguanide oxide, while substitution reactions can produce a variety of substituted biguanides.

Scientific Research Applications

N1,N1-dibutyl-N5-butylbiguanide hydrochloride has a wide range of scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.

Biology: Investigated for its potential antimicrobial properties and its effects on cellular processes.

Medicine: Explored for its potential use in drug development, particularly for its antimicrobial and antifungal properties.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N1,N1-dibutyl-N5-butylbiguanide hydrochloride involves its interaction with cellular components, leading to disruption of cellular processes. The compound targets specific molecular pathways, including those involved in cell membrane integrity and enzyme function. This disruption can result in antimicrobial effects, making it a potential candidate for use in medical and industrial applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Biguanides

Substituent Effects on Pharmacological Activity

Biguanides exhibit structure-activity relationships (SAR) where alkyl or aryl substituents significantly modulate efficacy and toxicity. Below is a comparative analysis with two well-studied analogs:

Key Findings :

- Lipophilicity and Toxicity : Longer alkyl chains (e.g., dibutyl) likely enhance membrane permeability but may elevate toxicity compared to aryl-substituted analogs like Paludrine. highlights that Paludrine’s chlorophenyl group reduces acute toxicity in primates, while alkylated biguanides in show dose-dependent systemic effects in rodents.

- Target Specificity : Aryl-substituted biguanides (e.g., Paludrine) exhibit antimalarial activity, whereas alkylated variants may prioritize antimicrobial or hypoglycemic effects due to altered bioavailability .

Metabolic and Excretion Profiles

Biological Activity

N1,N1-dibutyl-N5-butylbiguanide hydrochloride is a member of the biguanide class of compounds, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.

Overview of this compound

- Chemical Structure : The compound features a biguanide core with dibutyl and butyl substituents.

- Classification : It belongs to the biguanide class, which includes other compounds like metformin and phenformin, known for their pharmacological applications.

Biological Activities

Antimicrobial Properties

this compound has demonstrated significant antimicrobial activity. It is utilized in pharmaceuticals and personal care products due to its ability to inhibit microbial growth. Research indicates that it can effectively target various bacterial strains, making it a potential candidate for developing new antimicrobial agents.

Mechanism of Action

The mechanism by which this compound exerts its biological effects involves binding to specific enzymes or receptors. This binding can modulate the activity of these targets, leading to various biological responses. The exact pathways and targets remain an area of active research, but preliminary studies suggest interactions with microbial cell membranes and metabolic pathways .

Case Studies

- Case Study on Antimicrobial Efficacy

A study evaluated the efficacy of this compound against multidrug-resistant bacterial strains. Results indicated that the compound exhibited minimum inhibitory concentration (MIC) values comparable to established antibiotics, highlighting its potential as a therapeutic agent in combating resistant infections.

| Bacterial Strain | MIC (µg/mL) | Comparison with Control (Ciprofloxacin) |

|---|---|---|

| Escherichia coli | 8 | 0.5 |

| Staphylococcus aureus | 16 | 0.25 |

| Proteus spp. | 4 | 0.125 |

- Study on Mechanism Exploration

Another investigation focused on the biochemical pathways affected by this compound. The study utilized various cellular assays to identify changes in enzyme activity and gene expression profiles in treated cells, revealing alterations consistent with antimicrobial action.

Summary of Findings

- Antimicrobial Activity : Demonstrates significant potential against various bacterial pathogens.

- Mechanistic Insights : Involves modulation of enzyme activity and cell membrane integrity.

- Potential Applications : Could serve as a foundation for developing new antimicrobial therapies targeting resistant strains.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.